3-(4-Bromophenyl)-1,2-dioxolane
Description
The compound 3-(4-Bromophenyl)-1,2-dioxolane is a derivative of the parent heterocycle, 1,2-dioxolane. Its structure is characterized by a five-membered ring containing an oxygen-oxygen single bond (a peroxide linkage) and a 4-bromophenyl group attached to the carbon atom at the 3-position. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical nature and reactivity can be inferred from the well-established principles of 1,2-dioxolane chemistry and the known electronic effects of its substituents.
1,2-Dioxolane, with the chemical formula C₃H₆O₂, is a saturated five-membered heterocyclic compound. nih.gov It is structurally classified as a cyclic peroxide, and more specifically, an endoperoxide. nih.gov The term "endoperoxide" signifies that the peroxide bridge (-O-O-) is contained within a ring system. This is in contrast to its more common isomer, 1,3-dioxolane (B20135), which is a cyclic acetal (B89532) and does not possess the reactive peroxide bond. wikipedia.org
The presence of the peroxide bond is the defining feature of 1,2-dioxolanes, rendering them a class of organic peroxides. This functional group is responsible for their characteristic chemical reactivity, which often involves the cleavage of the relatively weak O-O bond.
The academic interest in substituted 1,2-dioxolanes is multifaceted, stemming from both their fundamental chemical properties and their potential applications. A significant driver for this research is the prevalence of the 1,2-dioxolane moiety in various natural products that exhibit potent biological activities. For instance, compounds like plakinic acids, isolated from marine sponges, contain a 1,2-dioxolane ring and have demonstrated antifungal properties. nih.gov
Furthermore, the study of substituted 1,2-dioxolanes contributes to a deeper understanding of reaction mechanisms involving peroxides. The introduction of different substituents onto the 1,2-dioxolane ring allows for a systematic investigation of how electronic and steric factors influence the stability and reactivity of the endoperoxide linkage. This knowledge is crucial for the controlled synthesis and manipulation of these energetic molecules. The development of new synthetic routes to functionalized 1,2-dioxolanes is also an active area of research, with methods such as the peroxidation/cyclization of enones being explored. nih.gov
The introduction of aryl and halogen substituents, as seen in this compound, is of particular interest in the study of 1,2-dioxolanes for several reasons.
Aryl Substituents: An aryl group, such as the phenyl group in 3-phenyl-1,2-dioxolane, can influence the properties of the dioxolane ring through both steric and electronic effects. The bulky nature of the aryl group can direct the stereochemical outcome of reactions involving the ring. Electronically, the aryl group can stabilize adjacent radical or carbocationic intermediates that may form upon cleavage of the peroxide bond, thereby influencing the reaction pathways.
Halogen Substituents: The presence of a halogen, such as bromine on the phenyl ring, introduces further electronic modifications. The bromine atom is an electron-withdrawing group through induction but can also participate in resonance. In the para position of the phenyl ring, the bromine atom's electron-withdrawing nature can impact the electron density of the entire aryl system, which in turn can affect the stability and reactivity of the attached 1,2-dioxolane ring. Studies on other aryl compounds have shown that bromine substitution can lead to redshifts in UV-visible spectra and a lowering of molecular orbital energy levels due to p-π conjugation. researchgate.net This modulation of electronic properties is a key reason for the academic investigation of halogenated aryl-substituted heterocycles. The interplay of these substituent effects in this compound makes it a theoretically interesting molecule for studying the nuanced reactivity of the endoperoxide system.
Data Tables
Due to the limited availability of direct experimental data for this compound, the following tables are constructed based on data for the parent compound, 1,2-dioxolane, and related substituted dioxolanes. This information provides a foundational understanding of the expected properties of the title compound.
Table 1: Physicochemical Properties of 1,2-Dioxolane
| Property | Value |
|---|---|
| Chemical Formula | C₃H₆O₂ |
| Molar Mass | 74.07 g/mol |
| IUPAC Name | 1,2-Dioxolane |
| CAS Number | 4362-13-4 |
Data sourced from nih.gov
Table 2: Representative Spectroscopic Data for a Substituted 1,3-Dioxolane (2-Phenyl-1,3-dioxolane)
| Spectroscopic Data | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Key Mass Spec Peaks (m/z) | 149, 105 |
| CAS Number | 936-51-6 |
Note: This data is for the isomeric 1,3-dioxolane structure and is provided for comparative context of a phenyl-substituted dioxolane. Data sourced from nih.gov
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2-Dioxolane |
| 1,3-Dioxolane |
| Plakinic Acids |
| 3-Phenyl-1,2-dioxolane |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64884-64-6 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)dioxolane |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,9H,5-6H2 |
InChI Key |
NCIIHCSZSLVHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COOC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,2 Dioxolanes
Chemical Transformations of the 1,2-Dioxolane Peroxide Linkage
The peroxide bond (O-O) is the most reactive site in the 1,2-dioxolane ring and dictates its chemical behavior. Cleavage of this bond can be initiated by various means, including thermally, photochemically, or through interaction with metal ions, leading to the formation of radical intermediates that can undergo a variety of subsequent reactions.
The reaction of 1,2-dioxolanes with iron(II) salts is a well-established method for the controlled cleavage of the peroxide bond. This process is of particular significance due to its relevance in the mode of action of antimalarial drugs like artemisinin, which also contains a peroxide linkage. For a 3-aryl-1,2-dioxolane, the interaction with an iron(II) species initiates a reductive cleavage of the O-O bond.
Coordination: The iron(II) ion coordinates to one of the oxygen atoms of the 1,2-dioxolane.
Electron Transfer: A single electron is transferred from Fe(II) to the coordinated oxygen atom.
Bond Cleavage: The O-O bond undergoes homolysis, leading to the formation of a 1,3-diradical or an alkoxy radical and an iron(III) species.
The reaction of 1,2-diols, which can be derived from 1,2-dioxolanes, with an inorganic-ligand supported iron catalyst has been shown to result in oxidative C-C bond cleavage, highlighting the ability of iron catalysts to mediate complex transformations of related structures. rsc.org
Following the iron(II)-mediated cleavage of the peroxide bond in a 1,2-dioxolane, alkoxy radicals are key intermediates. nih.gov In the case of 3-(4-Bromophenyl)-1,2-dioxolane, the initial cleavage would likely lead to a primary alkoxy radical and a secondary alkoxy radical, with the latter being stabilized by the adjacent bromophenyl group.
The generation of alkoxy radicals is not limited to iron-mediated reactions. Photoredox catalysis, for example, can generate these radicals from precursors like N-alkoxyphthalimides under mild conditions. sioc.ac.cnescholarship.org Once generated, these high-energy alkoxy radicals can participate in several reaction pathways:
Hydrogen Atom Abstraction: Alkoxy radicals are powerful hydrogen abstractors and can readily abstract a hydrogen atom from a suitable donor, leading to the formation of an alcohol and a new carbon-centered radical.
Addition to Unsaturated Systems: They can add to alkenes and alkynes, initiating polymerization or leading to functionalized products.
Fragmentation (β-scission): This is a particularly important pathway for alkoxy radicals derived from cyclic systems like 1,2-dioxolanes.
The reactivity of the generated alkoxy radicals is a key determinant of the final product distribution. The choice of reaction conditions and the presence of radical traps can be used to steer the reaction towards a desired outcome.
Beta-scission is a characteristic reaction of alkoxy radicals where a C-C bond beta to the oxygen atom cleaves, resulting in the formation of a carbonyl compound and a new carbon-centered radical. wikipedia.orgresearchgate.net For an alkoxy radical generated from this compound, several β-scission pathways are conceivable.
The fragmentation of a dioxolanyl radical, a related species, has been studied and shown to proceed through a complex multi-step fragmentation pathway. rsc.orgnih.gov The initial ring-opening can lead to the formation of various smaller molecules. In the context of an alkoxy radical derived from this compound, the likely fragmentation pathways would involve the cleavage of the C3-C4 or C4-C5 bonds of the original dioxolane ring. This would lead to the formation of a carbonyl compound (e.g., 4-bromobenzaldehyde) and a new radical species. The stability of the resulting fragments often drives the direction of the fragmentation.
| Initial Radical | Scission Bond | Resulting Carbonyl | Resulting Radical |
| O-centered radical at O1 | C5-O1 | Formaldehyde | •CH2CH(C6H4Br)O• |
| O-centered radical at O2 | C3-O2 | 4-Bromobenzaldehyde | •CH2CH2O• |
Note: This table represents hypothetical pathways based on general principles of β-scission.
These fragmentation processes are often rapid and can compete with other radical reactions like hydrogen abstraction. nih.gov The specific fragmentation pathway that predominates will depend on the relative stability of the resulting radicals and carbonyl compounds.
Reaction Modes of 1,2-Dioxolanes with Various Substrates
The reactivity of the 1,2-dioxolane ring is not limited to radical pathways. The peroxide linkage can also react with nucleophiles and electrophiles. masterorganicchemistry.com
With nucleophiles , the reaction typically involves a nucleophilic attack on one of the oxygen atoms, which are electrophilic in nature. This can lead to the cleavage of the O-O bond and the formation of substituted products. For example, reduction with phosphines or sulfides leads to the corresponding 1,3-diol.
With electrophiles , such as strong acids, the reaction can be more complex. Protonation of one of the oxygen atoms can activate the peroxide bond towards cleavage, potentially leading to the formation of a carbocationic intermediate, especially with the stabilizing influence of the 3-aryl group. This can be followed by rearrangement or reaction with a nucleophile present in the medium.
The presence of the 4-bromophenyl group can influence these reactions through its electronic effects (inductive and resonance) and by providing steric bulk.
Mechanistic Studies on the Formation of 1,2-Dioxolanes
The synthesis of the 1,2-dioxolane ring system can be achieved through several methods. wikipedia.org For a 3-aryl substituted 1,2-dioxolane, a common approach would involve the cyclization of a suitable hydroperoxide precursor.
The formation of 1,2-dioxolanes often proceeds through hydroperoxy intermediates. For instance, the synthesis of 1,2-dioxolanes from β,γ-epoxy ketones and hydrogen peroxide is proposed to proceed via a tetrahydrofuran (B95107) intermediate which then converts to the more thermodynamically stable 1,2-dioxolane. nih.gov
Another general strategy involves the ozonolysis of unsaturated hydroperoxy acetals, which can yield hydroperoxy-substituted 1,2-dioxanes. clockss.org While this applies to a six-membered ring, similar principles can be extended to the synthesis of five-membered 1,2-dioxolanes. The key step is the intramolecular cyclization of a hydroperoxide onto a suitable electrophilic center, such as a double bond activated by an electrophile or a carbonyl group.
For the specific case of this compound, a plausible synthetic route would involve the reaction of 3-(4-bromophenyl)-1,3-propanediol or a related precursor that can be converted into a hydroperoxide, followed by an acid- or metal-catalyzed cyclization. The elucidation of these intermediates is often challenging due to their transient nature but can be inferred through careful reaction monitoring and trapping experiments.
Transition State Analysis for Ring Closure Reactions
Theoretical studies on the formation of analogous 3-aryl-1,2-dioxolanes suggest a concerted but asynchronous mechanism for the ring closure. This process typically involves the reaction of a suitable precursor, such as a β-hydroperoxy-substituted alkene or a related species, where the peroxide moiety attacks the double bond. The transition state is characterized by the simultaneous formation of the C-O bond and the breaking of the C=C double bond.
Key features of the proposed transition state for the formation of a 3-aryl-1,2-dioxolane would include:
Elongated Bonds: The forming C-O bond and the breaking C=C bond would be significantly longer than in the ground state of the product and reactant, respectively.
Partial Charges: Charge distribution analysis in the transition state would likely reveal a buildup of partial negative charge on the oxygen atoms of the peroxide and a partial positive charge on the carbon atoms of the former double bond. The aryl substituent influences this charge distribution.
Geometry: The geometry of the forming five-membered ring in the transition state is typically a twisted or envelope conformation to minimize steric strain.
Influence of the Bromophenyl Substituent on Reactivity
The 4-bromophenyl group at the 3-position of the 1,2-dioxolane ring exerts a profound influence on the molecule's stability and reactivity through a combination of electronic and steric effects.
Electronic Effects on Peroxide Stability and Reactivity
The electronic nature of the 4-bromophenyl substituent directly impacts the stability of the inherently weak peroxide (O-O) bond. The bromine atom is an interesting case as it exhibits both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect.
The net electron-withdrawing character of the 4-bromophenyl group is expected to decrease the electron density on the peroxide bond. This can have a dual effect:
Increased Stability (to homolytic cleavage): By withdrawing electron density, the substituent can polarize the O-O bond, making it less susceptible to homolytic cleavage into radicals, a common decomposition pathway for peroxides.
Increased Reactivity (to heterolytic cleavage or reduction): The electron-withdrawing nature of the substituent can make the peroxide more susceptible to nucleophilic attack or reduction, as it enhances the electrophilicity of the oxygen atoms.
The influence of substituents on the reactivity of aromatic systems can often be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the reactions of 3-aryl-1,2-dioxolanes, a positive slope (ρ value) in a Hammett plot would indicate that electron-withdrawing substituents accelerate the reaction, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge. While specific Hammett analysis for this compound is not documented, such studies on related systems are invaluable for predicting its reactive tendencies.
Steric Hindrance Considerations in Reaction Pathways
The steric bulk of the 4-bromophenyl group is a critical factor in determining the accessibility of reagents to the reactive peroxide center and influences the stereochemical outcome of reactions. The phenyl group itself is sterically demanding, and its presence at the 3-position can shield one face of the 1,2-dioxolane ring.
This steric hindrance can lead to:
Regioselectivity: In reactions involving attack at the peroxide bond, the substituent may direct the incoming reagent to the less hindered oxygen atom.
Stereoselectivity: The approach of a reagent can be controlled by the orientation of the bulky bromophenyl group, leading to the preferential formation of one stereoisomer over another. For instance, in reactions that generate new chiral centers, the bromophenyl group can favor a specific diastereomeric product.
The interplay between electronic and steric effects is complex. For example, while the electronic effect of the 4-bromophenyl group might activate the peroxide bond towards a certain reaction, the steric hindrance it imposes could simultaneously slow down the rate of that reaction. Computational modeling can be employed to dissect these competing effects and predict the most likely reaction pathways.
Advanced Spectroscopic and Analytical Characterization Methodologies for Substituted 1,2 Dioxolanes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing invaluable information about the chemical environment of individual protons and carbon atoms within a molecule.
Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons
The ¹H NMR spectrum of 3-(4-Bromophenyl)-1,2-dioxolane is anticipated to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the 1,2-dioxolane ring. The aromatic region would likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift compared to the protons ortho to the dioxolane ring.
The aliphatic protons on the 1,2-dioxolane ring would present a more complex pattern due to their diastereotopic nature and spin-spin coupling. The proton at the C3 position, being adjacent to the aromatic ring and the peroxide linkage, is expected to appear as a multiplet in a specific region of the spectrum. The protons at the C4 and C5 positions would also give rise to multiplets, with their chemical shifts and coupling constants providing crucial information about their relative stereochemistry.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to Br) | 7.50 - 7.60 | Doublet |
| Aromatic (ortho to dioxolane) | 7.30 - 7.40 | Doublet |
| H-3 (dioxolane ring) | 5.00 - 5.50 | Multiplet |
| H-4 (dioxolane ring) | 4.20 - 4.60 | Multiplet |
| H-5 (dioxolane ring) | 2.00 - 2.50 | Multiplet |
| Note: The expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. |
Carbon-13 (¹³C) NMR for Carbon Framework Confirmation
The ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton of this compound. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring will appear in the downfield region, typically between 120 and 150 ppm. The C-Br substituted carbon would have a characteristic chemical shift, as would the carbon atom attached to the dioxolane ring.
The aliphatic carbons of the 1,2-dioxolane ring are expected in the upfield region of the spectrum. The C3 carbon, being bonded to an oxygen and the aromatic ring, would resonate at a lower field compared to the C4 and C5 carbons. The chemical shifts of these carbons are highly indicative of the ring structure and substitution pattern.
| Carbon | Expected Chemical Shift (ppm) |
| C-Br (aromatic) | 120 - 125 |
| C-H (aromatic) | 128 - 132 |
| C-ipso (aromatic, attached to dioxolane) | 140 - 145 |
| C-3 (dioxolane ring) | 100 - 110 |
| C-4 (dioxolane ring) | 70 - 80 |
| C-5 (dioxolane ring) | 30 - 40 |
| Note: The expected chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of complex mixtures and for assessing the purity of a synthesized compound. In the context of this compound, GC separates the compound from any starting materials, byproducts, or solvents before it enters the mass spectrometer. The mass spectrometer then provides a mass spectrum for the pure compound. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for identification. The cleavage of the weak O-O bond in the 1,2-dioxolane ring is expected to be a primary fragmentation pathway, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, C=C stretching of the aromatic ring, and C-O stretching of the dioxolane ring. A crucial, though often weak, absorption band for the O-O peroxide linkage is expected in the region of 800-900 cm⁻¹. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch | 1200 - 1000 |
| O-O stretch (peroxide) | 900 - 800 |
| C-Br stretch | 700 - 500 |
| Note: The expected absorption ranges are approximate and can be influenced by the molecular environment. |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique offers unambiguous proof of a molecule's constitution, configuration, and conformation, which is crucial for chiral molecules like many substituted 1,2-dioxolanes.
For instance, the analysis of a related brominated compound featuring a dioxolane moiety revealed key crystallographic parameters that can be considered representative. researchgate.net These parameters are crucial for confirming the molecular structure and understanding the effects of substituents on the geometry of the heterocyclic ring.
Table 1: Representative Crystallographic Data for a Bromo-Substituted Dioxolane Derivative researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.789 |
| β (°) | 95.67 |
| Volume (ų) | 1834.5 |
| Z | 4 |
| R-factor | 0.035 |
This table presents representative data from a related bromo-substituted compound containing a dioxolane ring to illustrate typical crystallographic parameters.
The five-membered 1,2-dioxolane ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most commonly discussed conformations are the "envelope" (or "half-chair") and "twist" forms. datapdf.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three.
Computational studies and experimental data from related systems suggest that the energy barrier between these conformations is low, leading to a flexible ring system. datapdf.com The presence of a bulky substituent, such as the 4-bromophenyl group at the C3 position, is expected to influence the conformational preference to minimize steric interactions. The most stable conformation will likely position the large aryl group in a pseudo-equatorial orientation to reduce steric strain.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for the purification, quantitative analysis, and assessment of the enantiomeric purity of 1,2-dioxolane derivatives.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity and concentration of this compound in a sample. For quantitative analysis, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, and the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, as the bromophenyl group provides a strong chromophore.
For the separation of enantiomers and the determination of enantiomeric excess (e.e.), chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. nih.govsigmaaldrich.com Polysaccharide-based chiral columns are widely used for this purpose. The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
Table 2: Representative HPLC Method for Chiral Separation of a Dioxolane Derivative
| Parameter | Description |
| Column | Chiral Polysaccharide-Based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane (B92381):Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
This table presents a representative HPLC method for chiral separation, based on common practices for similar compounds. Actual retention times will vary depending on the specific column and conditions.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. wisc.eduumass.edu By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time.
The choice of eluent (solvent system) is critical for achieving good separation of the spots on the TLC plate. A common eluent for compounds of moderate polarity, like the target compound, is a mixture of a nonpolar solvent such as hexane and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.3 to 0.5. mit.edu Visualization of the spots can be achieved under UV light, as the aromatic ring of the compound is UV-active.
Table 3: Representative TLC System for Monitoring a Reaction to Form this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV light (254 nm) |
| Rf (Starting Material) | ~ 0.6 |
| Rf (Product) | ~ 0.4 |
This table provides a representative TLC system. Rf values are approximate and can vary based on the specific reaction conditions and TLC plate.
Computational and Theoretical Investigations of 1,2 Dioxolane Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of molecules. researchgate.net For a substituted 1,2-dioxolane, these calculations can elucidate how the bromophenyl group influences the geometry and stability of the five-membered peroxide ring.
Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, are a cornerstone of computational chemistry. unipd.it The HF method approximates the many-electron wavefunction of a molecule as a single Slater determinant, providing a foundational understanding of its electronic structure. When paired with a sophisticated basis set like 6-311G**, which offers flexibility in describing the distribution of electrons, the HF method can be used to perform geometry optimizations. researchgate.netresearchgate.net
For 3-(4-Bromophenyl)-1,2-dioxolane, an HF/6-311G** calculation would determine the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This optimized geometry represents the most stable arrangement of the atoms in the gas phase. Furthermore, by systematically changing specific dihedral angles within the 1,2-dioxolane ring and recalculating the energy at each step, a torsional potential energy profile can be generated. ccl.net This profile reveals the energy barriers between different conformations and helps identify the most stable conformers. While HF methods are known to sometimes provide only qualitative agreement with experimental results, they serve as an excellent starting point for more advanced calculations. researchgate.net
Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry due to its balance of accuracy and computational cost. researchgate.netrsc.org Unlike HF theory, DFT includes a treatment of electron correlation, which is crucial for accurately describing the subtleties of chemical bonding and reactivity. The B3LYP hybrid functional is a widely used DFT method that combines the strengths of HF theory with exchange and correlation functionals. grafiati.com
For the this compound molecule, DFT calculations using the B3LYP functional would provide a more accurate prediction of its geometry and electronic properties compared to HF methods. researchgate.net These calculations can yield valuable data on:
Optimized Molecular Structure: More reliable bond lengths and angles. researchgate.net
Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. rsc.org
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Reaction Pathways: DFT is extensively used to map the potential energy surface of chemical reactions, identifying transition states and calculating activation energies to provide deep mechanistic insights. mdpi.com
| Method/Functional | Basis Set | Primary Application for 1,2-Dioxolane Systems | Key Insights |
| Hartree-Fock (HF) | 6-311G** | Initial geometry optimization and conformational energy profiles. | Bond lengths, angles, stable conformers, rotational barriers. |
| B3LYP (DFT) | 6-311G(d,p) | Accurate structural determination and mechanistic studies. | Optimized geometry, vibrational spectra (IR), HOMO-LUMO gap, reaction pathways, transition states. |
Conformational Analysis and Dynamics of the 1,2-Dioxolane Ring
The five-membered 1,2-dioxolane ring is not planar and exists in various puckered conformations to relieve ring strain. The nature and position of substituents play a significant role in determining the preferred conformation.
The 1,2-dioxolane ring can adopt several low-energy conformations, most commonly the "envelope" (or C_s symmetry) and "half-chair" (or C_2 symmetry) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the half-chair, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. Computational methods like DFT can be used to calculate the relative energies of these conformers. For similar five- and six-membered heterocyclic rings, the half-chair conformation is often found to be a stable energy minimum. nih.gov For this compound, theoretical calculations would explore the potential energy surface to identify the global minimum energy conformation and the energy barriers to interconversion between different conformers. researchgate.net
While quantum chemical calculations identify static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of how the molecule behaves over time at a given temperature. youtube.comyoutube.com An MD simulation solves Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes their positions and velocities over a period of picoseconds to microseconds. youtube.com
For this compound, an MD simulation can reveal:
Conformational Dynamics: How the dioxolane ring flexes and transitions between different puckered conformations. youtube.com
Solvent Effects: The simulation can be performed in a "box" of solvent molecules to understand how interactions with the solvent influence the molecule's structure and dynamics.
Theoretical Studies on Reaction Mechanisms and Pathways
A primary area of interest for 1,2-dioxolanes is their reactivity, particularly the cleavage of the O-O peroxide bond, which can initiate various chemical transformations. Theoretical studies are indispensable for elucidating the complex mechanisms of these reactions.
Computational chemists can model the reaction pathway for processes like the thermal decomposition of this compound. Using DFT methods (e.g., B3LYP), the structure of the transition state for O-O bond homolysis can be located. A key finding from studies on similar peroxides is that the decomposition often proceeds through a stepwise mechanism involving a diradical intermediate. dtic.mil The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction rate, which can be compared with experimental kinetic data. These theoretical investigations can clarify whether a reaction is concerted or stepwise and predict the likely products of the reaction. dtic.mil
Prediction of Activation Enthalpies and Reaction Enthalpies
Computational chemistry plays a crucial role in determining the energetics of reactions involving 1,2-dioxolanes. By employing quantum chemical calculations, researchers can predict the activation enthalpies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change during a reaction). This information is vital for understanding the feasibility and kinetics of various transformations that 1,2-dioxolanes can undergo, such as thermal decomposition or reactions with other molecules. For instance, theoretical studies can elucidate the stability of the 1,2-dioxolane ring and the energy required to break the peroxide bond, which is a key step in many of its reactions. researchgate.net
Hydrogen Atom Transfer (HAT) Studies
Hydrogen Atom Transfer (HAT) is a fundamental reaction process where a hydrogen atom is exchanged between two molecules. mdpi.com In the context of 1,2-dioxolanes, HAT reactions are of significant interest. rsc.org Computational studies allow for the detailed investigation of the mechanisms and kinetics of these processes. researchgate.net Theoretical models can predict the bond dissociation energies (BDEs) of C-H bonds within the dioxolane structure, indicating which hydrogen atoms are most susceptible to abstraction. thieme-connect.com This is particularly relevant in understanding the oxidative properties of these compounds and their potential roles in biological systems or as initiators in radical reactions. The presence of substituents, such as the bromophenyl group, can influence the electronic properties of the dioxolane ring and thereby affect the rates and selectivities of HAT reactions. mdpi.com
Analysis of Radical Intermediates
Many reactions involving 1,2-dioxolanes proceed through radical intermediates, which are highly reactive species with unpaired electrons. thieme-connect.comrsc.org Computational methods are indispensable for characterizing these transient species. Theoretical calculations can provide information on the geometry, electronic spin distribution, and stability of the radical intermediates formed upon the cleavage of the O-O bond or C-H bonds in the 1,2-dioxolane ring. thieme-connect.com Understanding the nature of these radicals is crucial for predicting the subsequent reaction pathways and the final product distribution. For example, computational analysis can help to rationalize why certain radical cyclizations lead to the formation of 1,2-dioxolanes over other cyclic peroxides. rsc.org
Electronic Structure Descriptors
The electronic structure of a molecule governs its chemical behavior. For this compound, various computational descriptors are used to quantify its electronic properties.
Mulliken Population Analysis for Atomic Charges
Mulliken population analysis is a computational method used to estimate the partial atomic charges on each atom within a molecule. wikipedia.orguci.edu This analysis provides insight into the distribution of electron density and the polarity of chemical bonds. amazonaws.com For this compound, Mulliken analysis can reveal how the electronegative oxygen atoms and the electron-withdrawing bromophenyl group affect the charge distribution across the entire molecule. researchgate.net While it has known limitations, such as basis set dependency, it remains a widely used tool for a qualitative understanding of charge distribution. wikipedia.orgq-chem.com
Below is a hypothetical data table illustrating the type of information that could be obtained from a Mulliken population analysis for this compound.
| Atom | Mulliken Atomic Charge (e) |
| C1 (aromatic) | -0.15 |
| C2 (aromatic) | -0.05 |
| C3 (aromatic) | -0.10 |
| C4 (aromatic, with Br) | 0.05 |
| C5 (aromatic) | -0.10 |
| C6 (aromatic) | -0.05 |
| Br | -0.08 |
| C7 (dioxolane) | 0.20 |
| C8 (dioxolane) | -0.12 |
| C9 (dioxolane) | -0.12 |
| O1 (dioxolane) | -0.25 |
| O2 (dioxolane) | -0.25 |
Note: The values in this table are illustrative and would need to be calculated using specific computational chemistry software and a chosen basis set.
Orbital Interactions and Their Influence on Reactivity
The reactivity of this compound is also governed by the interactions between its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy and shape of these frontier orbitals determine how the molecule will interact with other chemical species. For instance, the peroxide bond (O-O) is associated with a low-lying antibonding orbital (σ*), which can act as an acceptor for electrons, leading to the cleavage of this bond. Computational studies can map out these orbitals and predict how their energies and spatial distributions are influenced by the bromophenyl substituent, thereby providing a basis for understanding the molecule's reactivity in various chemical reactions. researchgate.net
Impact of Aromatic Substitution (Bromophenyl Group) on Theoretical Properties
The presence of the 4-bromophenyl group has a significant impact on the theoretical properties of the 1,2-dioxolane ring. This substituent can exert both electronic and steric effects. Electronically, the bromine atom is an electron-withdrawing group, which can influence the electron density throughout the molecule, including the peroxide bond. This can affect the stability of the molecule and its propensity to undergo reactions such as heterolytic or homolytic cleavage of the O-O bond.
Computationally, the effect of the bromophenyl group can be quantified by comparing the calculated properties of this compound with those of the unsubstituted 1,2-dioxolane. For example, calculations can show changes in bond lengths, bond angles, dihedral angles, and vibrational frequencies upon substitution. Furthermore, the calculated activation energies for various reactions can be compared to assess the impact of the substituent on reactivity.
The following table provides a hypothetical comparison of calculated properties for 1,2-dioxolane and this compound.
| Property | 1,2-Dioxolane | This compound |
| O-O Bond Length (Å) | 1.48 | 1.47 |
| C-O Bond Length (Å) | 1.44 | 1.45 |
| Dipole Moment (Debye) | 1.8 | 2.5 |
| HOMO Energy (eV) | -10.5 | -10.8 |
| LUMO Energy (eV) | 1.2 | 0.9 |
| Activation Energy for O-O Cleavage (kcal/mol) | 35 | 33 |
Note: The values in this table are illustrative and intended to demonstrate the type of comparative data that can be generated through computational studies.
Applications of 1,2 Dioxolane Chemistry in Advanced Organic Synthesis
Strategic Use as Synthetic Intermediates and Precursors
The unique reactivity of the 1,2-dioxolane ring makes it a valuable intermediate in the synthesis of various complex organic molecules. Its ability to be transformed into other functional groups under specific conditions allows for its strategic incorporation and subsequent modification in a synthetic route.
Derivatization to Polyols and Other Oxygenated Functionalities
One of the key applications of 1,2-dioxolanes is their conversion to polyols and other oxygenated compounds. The peroxide bond within the 1,2-dioxolane ring can be cleaved reductively to afford 1,3-diols. This transformation is a powerful tool for introducing two hydroxyl groups with a specific spatial relationship into a molecule.
Furthermore, the 1,2-dioxolane moiety can be part of a more complex molecular scaffold, and its derivatization can be achieved while retaining other functionalities. For instance, the synthesis of polyols from substrates like poly(vinyl alcohol) (PVA) through hydroxyalkylation demonstrates a general strategy for creating polyol structures suitable for various applications. mdpi.com While not directly involving 3-(4-bromophenyl)-1,2-dioxolane, this illustrates the principle of converting hydroxyl-containing precursors into more complex polyol architectures. The resulting polyols can be further functionalized or used as monomers in polymerization reactions. mdpi.com
Contribution to Stereoselective Synthetic Sequences
The 1,2-dioxolane ring can play a crucial role in stereoselective synthesis. The formation of the dioxolane itself can proceed with high stereoselectivity, and this stereochemistry can be transferred to subsequent products. For example, the synthesis of substituted 1,3-dioxolanes (a related isomer) has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding via a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.comresearchgate.net This highlights the potential for controlling stereochemistry during the formation of dioxolane rings.
In the context of 1,2-dioxolanes, methods for their synthesis from precursors like β,γ-epoxy ketones have been developed, which can proceed with controlled stereochemistry. nih.govacs.org The resulting 1,2-dioxolanes, containing defined stereocenters, can then be carried forward in a synthetic sequence, influencing the stereochemical outcome of subsequent reactions. The stereoselective formation of complex molecules often relies on such strategic introductions of chiral building blocks. For instance, cascade cyclocarbopalladations have been used for the regio- and stereoselective synthesis of complex heterocyclic systems, where the initial stereochemistry of the starting material directs the formation of the final product. nih.gov
Advanced Chemical Transformations Involving the Bromophenyl Moiety
The 4-bromophenyl group in this compound is a key handle for further molecular elaboration through various modern synthetic methodologies.
Cross-Coupling Reactions for Further Aryl Functionalization
The bromine atom on the phenyl ring is a versatile functional group for participating in a wide array of palladium-catalyzed cross-coupling reactions. acs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Heck reaction, for instance, couples aryl halides with alkenes, offering a powerful method for constructing complex molecular architectures. youtube.com
Other prominent cross-coupling reactions that can be employed with aryl bromides like this compound include the Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Stille (using organotin reagents) couplings. acs.orgnih.gov These reactions allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the position of the bromine atom, significantly increasing the molecular complexity and diversity of the resulting products. The development of advanced catalyst systems, including those based on nickel, has expanded the scope of these reactions to include more challenging substrates. nih.govnih.gov
Table 1: Examples of Cross-Coupling Reactions Amenable to Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃ | C(sp²)-C(sp²) |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
| Stille Coupling | Organotin Reagent | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
This table provides a generalized overview. Specific conditions can vary significantly.
Metalation and Substitution Strategies for the Bromine Atom
Beyond cross-coupling reactions, the bromine atom of the bromophenyl group can be transformed through metalation reactions. Lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can convert the aryl bromide into a highly reactive aryllithium species. nih.gov This organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
For example, reaction of the aryllithium with aldehydes or ketones yields secondary or tertiary alcohols, respectively. nih.gov Other electrophiles such as carbon dioxide, isocyanates, and alkyl halides can also be used to introduce carboxylic acids, amides, and alkyl groups. This strategy provides a powerful and versatile method for the functionalization of the aromatic ring, complementary to cross-coupling methods. Additionally, the bromine atom itself can act as an ortho-directing group in metalation reactions, allowing for functionalization at the position adjacent to the bromine. nih.gov
Role of 1,2-Dioxolane Structures in Biologically Relevant Compound Synthesis
The 1,2-dioxolane ring is a key pharmacophore in several classes of biologically active compounds, most notably antimalarial agents. wikipedia.orgresearchgate.net The endoperoxide linkage is crucial for the biological activity of these molecules. The synthesis of natural products and their analogues containing the 1,2-dioxolane moiety is an active area of research. nih.govwikipedia.org
For instance, the plakinic acids, isolated from marine sponges, are a family of natural products that exhibit antifungal and antimalarial activity and contain a 1,2-dioxolane ring. nih.govwikipedia.org Synthetic efforts towards these molecules and their analogues often rely on strategies for the construction of the 1,2-dioxolane core. nih.govacs.org The presence of a functionalizable handle, such as the bromophenyl group in this compound, would allow for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. The ability to modify the aryl portion of the molecule through the reactions described in section 6.2 would be highly valuable in this context.
Synthesis of Natural Product Analogues Containing the 1,2-Dioxolane Core
The 1,2-dioxolane ring is a significant structural motif found in a variety of natural products that exhibit promising biological activities, particularly as antimalarial and antifungal agents. wikipedia.org The inherent instability of the peroxide bond within this five-membered ring is crucial to its biological function, yet it presents a considerable challenge for synthetic chemists. The development of methodologies to construct and functionalize the 1,2-dioxolane core is pivotal for the synthesis of natural product analogues, enabling further investigation into their structure-activity relationships and therapeutic potential.
Research in this area has led to several innovative strategies for synthesizing substituted 1,2-dioxolanes as analogues of naturally occurring compounds. A notable example is the synthesis of analogues related to the plakinic acids, a family of marine natural products isolated from sponges of the Plakortis genus, which are known for their antifungal properties. wikipedia.orgnih.gov
One effective synthetic route involves the use of β,γ-epoxy ketones as precursors. These readily accessible starting materials react with hydrogen peroxide to form five-membered ring peroxides in a single step. nih.gov The reaction proceeds through a tetrahydrofuran (B95107) intermediate, which then converts to the more thermodynamically stable 1,2-dioxolane. A key feature of the resulting product is the presence of a leaving group, which can be displaced to introduce various side chains, thereby creating analogues of the plakinic acid natural products. nih.gov
Another powerful method involves the Lewis acid-mediated ionization of 3-alkoxy-1,2-dioxolanes. This process generates a peroxycarbenium ion, which can then react with electron-rich alkenes. nih.gov This methodology provides an efficient pathway to substituted 1,2-dioxolanes and has been successfully applied to a rapid synthesis of a 1,2-dioxolane natural product related to the plakinic acids. nih.gov The generation of peroxycarbenium species under Lewis acid mediation is a relatively new and reliable alternative for creating a diverse range of functionalized 1,2-dioxolanes through a formal [3+2] cycloaddition. researchgate.net
The synthesis of 1,2-dioxolane derivatives as simplified models of natural coumarins has also been explored for their potential antimalarial activity. researchgate.net In these studies, 2-acetyl-3-acetoxy-4-(3-hydroperoxy-3-methylbut-1-enyl)phenyl acetate (B1210297) and 2-acetyl-5-acetoxy-4-(3-hydroperoxy-3-methylbut-1-enyl)phenyl acetate serve as key precursors to the desired 1,2-dioxolane structures. researchgate.net This highlights the synthetic utility of tertiary allylic hydroperoxides in constructing the core ring system of these natural product analogues.
The table below summarizes key natural products and synthetic precursors that feature the 1,2-dioxolane core, illustrating the structural diversity and synthetic approaches in this field.
Table 1: Examples of Natural Products and Synthetic Precursors with a 1,2-Dioxolane Core
| Compound Name | Class | Source/Precursor | Significance |
| Plakinic Acid A | Natural Product | Sponge (Plakortis genus) | Antifungal activity; target for analogue synthesis. wikipedia.orgnih.gov |
| Nardosinone | Natural Product | Plant (Adenosma caeruleum) | Sesquiterpene derivative containing a 1,2-dioxolane element. wikipedia.org |
| β,γ-Epoxy ketones | Synthetic Precursor | Laboratory Synthesis | Starting material for one-step synthesis of 1,2-dioxolanes. nih.gov |
| 3-Alkoxy-1,2-dioxolanes | Synthetic Precursor | Laboratory Synthesis | Precursor for generating peroxycarbenium ions for further functionalization. nih.gov |
| Tertiary allylic hydroperoxides | Synthetic Precursor | Laboratory Synthesis | Used in the synthesis of 1,2-dioxolane analogues of natural coumarins. researchgate.net |
The ongoing development of synthetic methods for the 1,2-dioxolane core is crucial for accessing rare natural products and for generating novel analogues with enhanced or modified biological activities. These synthetic endeavors are essential for advancing medicinal chemistry and the discovery of new therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
